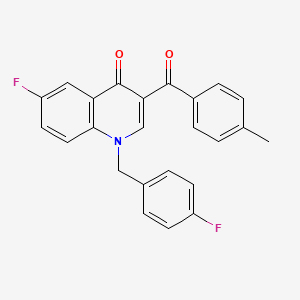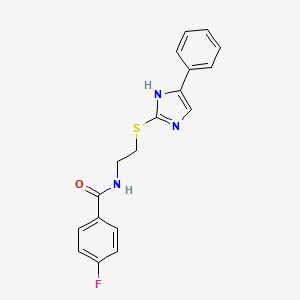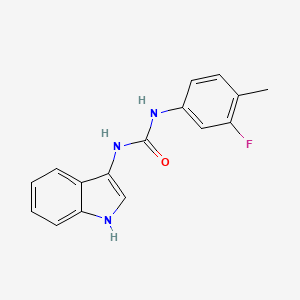
6-fluoro-1-(4-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-fluoro-1-(4-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of fluorine atoms typically enhances the biological activity of these compounds due to the inductive effect and the stability imparted by the carbon-fluorine bond.
Synthesis Analysis
The synthesis of fluorinated quinolones often involves strategies such as nucleophilic aromatic substitution, S-arylation, and Michael addition reactions. For instance, a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized using a sulfur arylation reaction . Another derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was also synthesized by the S-arylation method, which is noted for its simplicity and high conversion rates . Additionally, 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones were synthesized from 4,5-difluoroanthranylic acid through a nucleophilic amination–defluorination reaction .
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with various substituents that influence the compound's biological activity. Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions. For example, the crystal structure of a similar compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was determined to be monoclinic with space group P21/c . The non-hydrogen atoms in these structures are typically refined anisotropically, and the hydrogen atoms are placed theoretically.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including those that lead to the formation of fluorescent labeling reagents. For instance, 6-methoxy-4-quinolone was used to synthesize a fluorescent labeling reagent for the determination of carboxylic acids . The reactivity of these compounds is influenced by the electronic effects of the substituents, which can be analyzed through Raman analysis and electrostatic potential surface (ESP) calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. These compounds exhibit strong fluorescence in a wide pH range, which is useful for biomedical analysis . They are also stable against light and heat, which is advantageous for pharmaceutical applications . The electrochemical properties of related compounds have been studied using techniques such as cyclic voltammetry, which can provide insights into the redox behavior and the acid-base equilibria of these molecules .
Applications De Recherche Scientifique
Fluorescence and Biochemistry Applications
Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemistry and medicine for studying various biological systems. The search for new, more sensitive, and selective compounds continues to be of great importance, especially for DNA fluorophores based on fused aromatic systems. These compounds, including aminoquinolines, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
The novel synthetic makaluvamine analogues, including derivatives similar to the compound , have shown significant in vitro and in vivo anticancer activity. These compounds have been synthesized and evaluated against various human cell lines, demonstrating potent inhibitory effects on cell growth and proliferation, inducing apoptosis, and inhibiting the growth of breast cancer xenograft tumors in mice. This highlights the potential therapeutic application of quinoline derivatives as novel anticancer agents (Wang et al., 2009).
Antimicrobial and Antifungal Properties
Quinoline derivatives have been synthesized and characterized for their antimicrobial activity against a variety of bacterial and fungal strains. These compounds have shown to possess significant in vitro antimicrobial activity, suggesting their potential use as potent therapeutic agents in combating microbial infections (Faldu et al., 2014).
Environmental Sensing and Photophysics
Research into fluorinated quinoline derivatives has explored their photophysical properties, including their application in environmental sensing, particularly for detecting nitroaromatic compounds such as picric acid. These studies highlight the utility of quinoline derivatives in developing highly sensitive and selective sensors for environmental monitoring (Fasani et al., 1999).
Propriétés
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-2-6-17(7-3-15)23(28)21-14-27(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWJOIDKMVFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)


![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)
![3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521206.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)
![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)
